![molecular formula C11H11ClO3 B1626443 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone CAS No. 56955-38-5](/img/structure/B1626443.png)
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone
Overview
Description
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is a synthetic compound found in a variety of drugs, including opioids, antidepressants, and antipsychotics. It is also used as a research tool in pharmaceutical and biomedical research. This compound has a wide range of applications, including its use as a substrate in enzyme assays, a ligand in receptor binding assays, and a reagent in organic synthesis.
Mechanism Of Action
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone acts as a substrate in enzyme assays by binding to the active site of the enzyme and allowing the enzyme to catalyze the reaction. It also acts as a ligand in receptor binding assays, where it binds to a receptor and activates the receptor. In organic synthesis, it can be used as a reagent to form a variety of compounds.
Biochemical and Physiological Effects
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. It also binds to opioid receptors, which can lead to pain relief and sedation.
Advantages And Limitations For Lab Experiments
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to work with in aqueous solutions. The main limitation of this compound is its instability, which can limit its usefulness in long-term experiments.
Future Directions
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has a wide range of potential future applications. It could be used to study the pharmacology of a variety of drugs, including opioids, antidepressants, and antipsychotics. It could also be used to develop more efficient and effective enzyme assays and receptor binding assays. Additionally, it could be used to develop new synthetic methods for the production of a variety of compounds. Finally, it could be used to study the biochemical and physiological effects of different drugs.
Scientific Research Applications
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is used in a variety of scientific research applications. It is used as a substrate in enzyme assays, a ligand in receptor binding assays, and a reagent in organic synthesis. It has also been used to study the pharmacology of various drugs, including opioids, antidepressants, and antipsychotics.
properties
IUPAC Name |
[3-(4-chlorophenyl)-2-oxopropyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)15-7-11(14)6-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFNAPDKSCOTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481157 | |
Record name | 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone | |
CAS RN |
56955-38-5 | |
Record name | 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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